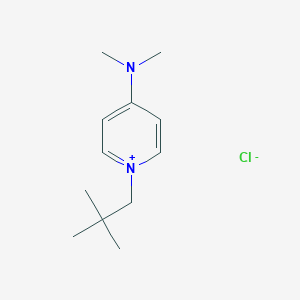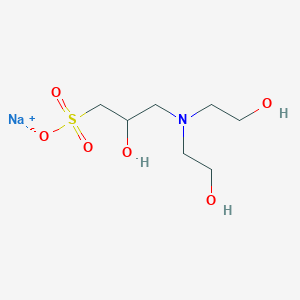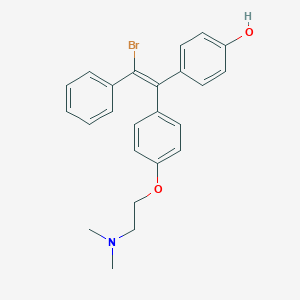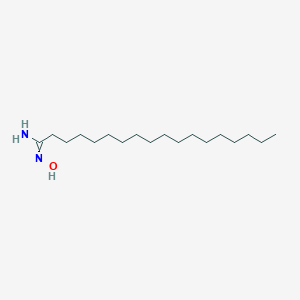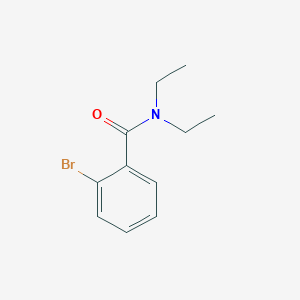
Methyl 2-benzhydrylsulfinylacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 2-benzhydrylsulfinylacetate involves several chemical reactions, including alkylation, desulfobenzhydrylation, and oxidation processes. A notable method described by Bicherov et al. (2010) involves the alkylation of sodium thiosulfate with chloroacetamide to form sodium carbamoylmethyl thiosulfate, followed by desulfobenzhydrylation with benzhydrol in formic acid to produce benzhydrylthioacetamide, and finally, oxidation to yield Methyl 2-benzhydrylsulfinylacetate (Bicherov et al., 2010).
Molecular Structure Analysis
The molecular structure of Methyl 2-benzhydrylsulfinylacetate is characterized by its sulfinyl functional group attached to a benzhydryl moiety. X-ray crystallography and computational studies provide insights into its molecular geometry, electronic structure, and intramolecular interactions. Rublova et al. (2017) have conducted structural characterization through X-ray diffraction, revealing the organization of molecules in the crystalline form and the presence of hydrogen bonds (Rublova et al., 2017).
Chemical Reactions and Properties
Methyl 2-benzhydrylsulfinylacetate undergoes various chemical reactions, including alkylation and sulfinyl-Knoevenagel reactions. Du et al. (2012) found that it serves as a reagent for sulfinyl-Knoevenagel reaction with aldehydes, yielding 4-hydroxyalk-2-enoates, structures present in biologically active compounds and chiral synthesis (Du et al., 2012).
Applications De Recherche Scientifique
Reactivity and Synthesis
- Reactivity Patterns : Benzhydryl(mesityl)phosphane oxide, a related compound, has been studied for its reactivity and potential use in carbonyl-carbonyl coupling reactions. It demonstrates interesting behavior in methylation and reactions with benzaldehyde (D'imperio & Arkhypchuk, 2019).
- Synthetic Route Development : A new synthetic route to 2-benzhydrylsulfinylacetamide, a nootropic drug, was described, involving desulfobenzhydrylation and oxidation processes. This development highlights the compound's utility in pharmaceutical synthesis (Bicherov et al., 2010).
Application in Medicinal Chemistry
- Anti-Helicobacter pylori Agents : Compounds derived from benzimidazole, related to Methyl 2-benzhydrylsulfinylacetate, showed potent activity against Helicobacter pylori, suggesting potential for developing new antimicrobial agents (Carcanague et al., 2002).
- Novel Nanocatalysts : The synthesis of modafinil, which includes a reaction with benzhydrylsulfinylacetic acid, was facilitated by using a novel silica-based mesoporous MCM-41 as a catalyst. This research underscores the compound's role in enhancing chemical reactions in drug synthesis (Taghizadeh, 2017).
Chemical Synthesis and Characterization
- Lipase-Catalyzed Kinetic Resolution : The study of methyl 2-(alkylsulfinyl)benzoates, structurally similar to Methyl 2-benzhydrylsulfinylacetate, in lipase-catalyzed reactions revealed high enantioselectivity, which is crucial for creating stereospecific compounds in organic synthesis (Allenmark & Andersson, 1993).
- Alkylation Studies : Research into the alkylation of active methylenes using benzhydryl cations, closely related to Methyl 2-benzhydrylsulfinylacetate, provides insights into novel C-C bond formation methods, valuable for diverse synthetic applications (Bisaro et al., 2002).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new methods of synthesis, new applications, or new reactions.
Propriétés
IUPAC Name |
methyl 2-benzhydrylsulfinylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-19-15(17)12-20(18)16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMZFATUMFWKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434643 | |
| Record name | Methyl (diphenylmethanesulfinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-benzhydrylsulfinylacetate | |
CAS RN |
63547-25-1 | |
| Record name | Methyl 2-[(diphenylmethyl)sulfinyl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (diphenylmethanesulfinyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(DIPHENYLMETHYL)SULFINYL]ACETIC ACID METHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

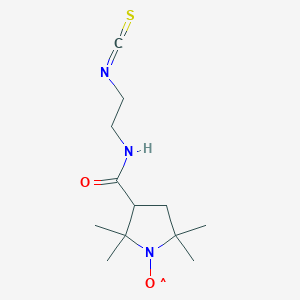

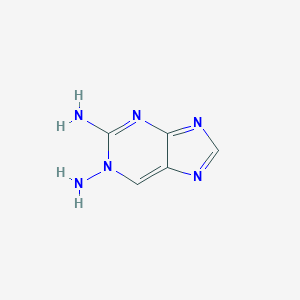
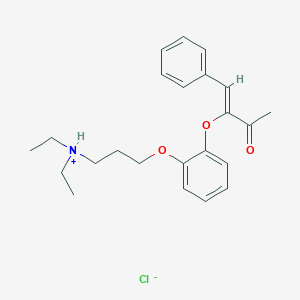

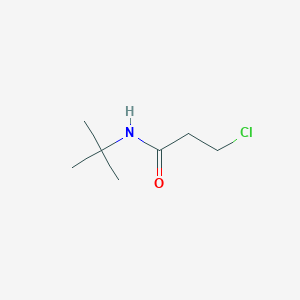
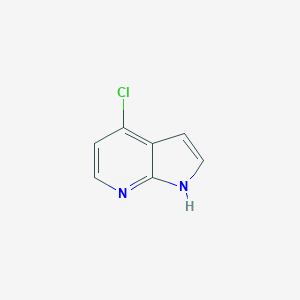
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)

